molecular formula C12H20F2N2O2 B2363289 Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate CAS No. 2385017-21-8

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2363289
CAS No.: 2385017-21-8
M. Wt: 262.301
InChI Key: NOGWWFMOLAGFJC-UHFFFAOYSA-N
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Description

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is a sophisticated spirocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a diazaspiro[3.4]octane core, a privileged structure known for conferring favorable three-dimensional properties and improving the physicochemical profiles of drug candidates. The incorporation of a difluoromethyl group is a strategic modification often employed to fine-tune key parameters such as metabolic stability, membrane permeability, and lipophilicity, as the fluorine atoms can influence electron distribution and engage in specific intramolecular interactions. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization on the secondary amine, enabling versatile synthetic elaboration into complex target molecules. Researchers primarily utilize this scaffold in the synthesis of novel pharmacologically active compounds, particularly in the development of enzyme inhibitors and receptor modulators where a rigid, conformationally locked amine is required. Its application is essential in exploring structure-activity relationships (SAR) and in lead optimization campaigns aimed at discovering new therapeutics for diseases with high unmet medical need. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)5-15-4-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGWWFMOLAGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Step Synthesis via Nitroacetate Intermediate

Reaction Scheme and Steps

This method, detailed in patent CN111574524B, proceeds through the following sequence:

  • Substitution Reaction : Ethyl nitroacetate reacts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile to form a nitro-substituted intermediate.
  • Hydrogenation : Raney nickel catalyzes hydrogenation at 80°C under 1.2 MPa H₂, reducing the nitro group to an amine.
  • Ring Closure : Sodium ethoxide in ethanol facilitates cyclization at 80°C, forming the diazaspiro core.
  • Hydrolysis : Sodium hydroxide in ethanol/water cleaves protecting groups, yielding the final product.
Key Data:
  • Yield : 43% after column chromatography purification.
  • Conditions :
    • Hydrogenation: 6 hours at 80°C.
    • Cyclization: 3 hours at 80°C.

Mechanistic Insights

The nitro group in ethyl nitroacetate acts as a directing group, enabling regioselective hydrogenation. The spirocyclic framework forms via intramolecular nucleophilic attack during the cyclization step, stabilized by the tert-butyl carboxylate moiety.

Seven-Step Synthesis from Ethyl Malonate

Reaction Pathway

Patent CN111620869A outlines an alternative route:

  • Reduction : Ethyl malonate is reduced with lithium borohydride in tetrahydrofuran (THF).
  • Tosylation : The resultant diol reacts with p-toluenesulfonyl chloride in dichloromethane.
  • Ring Closure : Cesium carbonate in acetonitrile induces spirocyclization.
  • Reductive Amination : Magnesium chips in methanol reduce intermediates.
  • Boc Protection : Boc anhydride in dichloromethane introduces the tert-butyloxycarbonyl (Boc) group.
  • Deprotection : Palladium-catalyzed hydrogenation removes benzyl groups.
Key Data:
  • Overall Yield : ~35% (crude product).
  • Critical Step : Tosylation achieves >90% conversion at 25°C.

Challenges and Optimizations

The use of moisture-sensitive reagents (e.g., LiBH₄) necessitates anhydrous conditions. Catalytic hydrogenation in the final step ensures high selectivity for the primary amine.

Substitution-Protection-Deprotection Strategy

Method Overview

As described in patent CN111943893B, this approach employs:

  • Substitution : (1-((4-Methoxybenzyloxy)carbonylamino)cyclopropyl)methyl methanesulfonate reacts with glycine methyl ester.
  • Protection : Benzyl groups are introduced via reductive alkylation.
  • Esterification : Sodium hydroxide mediates carboxylate formation.
  • Deprotection : Acidic conditions remove the 4-methoxybenzyl (PMB) group.
Key Data:
  • Yield : 58% after final deprotection.
  • Regioselectivity : >95% for the desired spiro isomer.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Method Steps Key Reagents Yield (%) Advantages Limitations
Four-Step 4 DBU, Raney Ni, NaOEt 43 Short route, high regioselectivity Requires high-pressure hydrogenation
Seven-Step 7 LiBH₄, TsCl, Boc₂O 35 Scalable, avoids hazardous reagents Low overall yield
Substitution-Protection 4 PMB-Cl, Glycine methyl ester 58 Mild conditions, high purity PMB removal requires strong acids

Efficiency and Scalability

The four-step method is preferred for industrial applications due to fewer steps and moderate yields. However, the substitution-protection approach offers superior purity, critical for pharmaceutical intermediates.

Structural Confirmation and Characterization

Post-synthesis analyses include:

  • NMR Spectroscopy :
    • $$ ^1H $$ NMR (CDCl₃): δ 1.42 (s, 9H, t-Bu), 3.88–3.83 (m, 2H, CH₂), 4.35–4.12 (m, 4H, spiro-CH₂).
    • $$ ^{19}F $$ NMR: δ -120.1 (d, J = 54 Hz, CF₂H).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 276.32.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or difluoromethyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Tert-butyl bromide, nucleophiles such as amines or thiols, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted spirocyclic compounds with new functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₀N₂O₂F₂
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 2385017-21-8

The compound features a spirocyclic framework that includes two nitrogen atoms, contributing to its biological activity and chemical reactivity. The presence of the tert-butyl group and the difluoromethyl moiety imparts distinct chemical properties, making it a valuable target for research and development .

Medicinal Chemistry

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is being investigated as a pharmacophore in drug development. Its ability to interact with biological targets suggests potential therapeutic applications. The compound's unique structure allows for specific interactions with enzyme active sites or receptor binding domains, which is crucial for the design of new pharmaceuticals .

Case Study : In one study, researchers explored the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that the difluoromethyl group enhances binding affinity through hydrophobic interactions, suggesting a mechanism for modulating enzyme activity .

Materials Science

The compound's distinctive spirocyclic structure makes it suitable for developing novel materials with enhanced stability and reactivity. Its incorporation into polymer matrices or as a building block in advanced materials can lead to innovative applications in coatings, adhesives, and other industrial products .

Data Table: Material Properties Comparison

PropertyThis compoundSimilar Compounds
StabilityHighModerate to High
ReactivityModerateVariable
Application PotentialDrug development, advanced materialsGeneral synthetic applications

Biological Studies

In biological research, the compound is utilized to study interactions with various biological receptors and enzymes. Understanding these interactions can provide insights into its potential therapeutic uses and mechanisms of action.

Mechanism of Action : The spirocyclic structure allows the compound to fit into binding sites with high specificity. The difluoromethyl group enhances binding through hydrogen bonding while the tert-butyl group provides steric hindrance that influences overall activity .

Industrial Applications

This compound is also explored for its utility in synthesizing advanced intermediates and fine chemicals. Its unique properties make it an attractive candidate for developing new industrial processes that require specific chemical functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. The difluoromethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the tert-butyl group can provide steric hindrance, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

(i) Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8)
  • Structure : Lacks the difluoromethyl group at position 3.
  • Properties : Molecular formula C₁₁H₂₀N₂O₂, molecular weight 212.29 g/mol.
(ii) Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638759-78-0)
  • Structure : Contains two fluorine atoms at position 6 instead of a difluoromethyl group at position 4.
  • Properties: Molecular formula C₁₂H₁₉F₂NO₂, molecular weight 247.28 g/mol.
(iii) Tert-butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate (CID 71305966)
  • Structure : Features a hydroxymethyl group at position 7.
  • Properties : Molecular formula C₁₂H₂₂N₂O₃.
  • Key Differences : The polar hydroxymethyl group increases hydrophilicity, reducing membrane permeability compared to the difluoromethyl analog .

Functional Group Modifications

(i) Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS 1799438-98-4)
  • Structure : Incorporates an oxo (ketone) and oxa (ether) group.
  • Properties : Molecular formula C₁₀H₁₆N₂O₄.
  • Key Differences : The oxo group introduces hydrogen-bonding capacity but may reduce stability under reducing conditions .
(ii) Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1234616-51-3)
  • Structure : Contains a ketone at position 5.
  • Properties : Predicted to exhibit higher reactivity in nucleophilic addition reactions compared to the difluoromethyl analog .

Ring Size and Substitution Patterns

(i) Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1357353-93-5)
  • Structure: Diazaspiro[3.5]nonane core (larger ring).
  • Properties : Molecular formula C₁₃H₂₂F₂N₂O₂, molecular weight 276.32 g/mol.
  • Key Differences: The expanded ring size ([3.5] vs.
(ii) Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1118786-86-9)
  • Structure: No fluorine substituents.
  • Properties : Demonstrates the impact of ring size on physicochemical parameters, such as solubility and melting point .

Physicochemical and Pharmacological Comparisons

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₂H₁₉F₂N₂O₂ 261.29 5-(difluoromethyl) ~1.8
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 None ~1.2
Tert-butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₉F₂NO₂ 247.28 6,6-difluoro ~1.6
Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate C₁₀H₁₆N₂O₄ 228.25 6-oxo, 5-oxa ~0.5

*LogP values estimated using fragment-based methods.

Pharmacological Relevance

  • Target Compound : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation, a critical feature in protease inhibitor design .
  • Hydroxymethyl Analog (CID 71305966) : Polar substituents may improve solubility but limit blood-brain barrier penetration .
  • Oxo-Containing Analogs (CAS 1799438-98-4, 1234616-51-3) : Ketones offer hydrogen-bonding sites but may undergo reduction in vivo, limiting utility in reducing environments .

Biological Activity

Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which includes a tert-butyl ester and a difluoromethyl group. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and chemical reactivity.

  • Molecular Formula : C₁₂H₂₀N₂O₂F₂
  • Molecular Weight : 262.3 g/mol
  • CAS Number : 2385017-21-8

Structure and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process begins with the formation of the spirocyclic core through cyclization reactions involving suitable diamines and difluoromethyl ketones, followed by the introduction of the tert-butyl group via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the rigid spirocyclic structure allows for high specificity in fitting into binding sites.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For example, studies on related diazaspiro compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
Compound 170.016Mycobacterium tuberculosis
This compoundTBDTBD

2. Enzyme Inhibition

The compound has potential applications as a scaffold for drug discovery, particularly in the design of enzyme inhibitors. Its unique structure can mimic natural products, providing a rigid framework for developing bioactive molecules aimed at various enzyme targets.

Case Study 1: Enzyme Interaction

In a study focusing on enzyme inhibitors, researchers explored how this compound interacts with specific enzymes involved in metabolic pathways. The results indicated that modifications to the difluoromethyl group significantly affected binding affinity and inhibition efficacy.

Case Study 2: Antimicrobial Testing

A series of compounds derived from diazaspiro frameworks were tested for their antimicrobial properties against various bacterial strains. This compound was included in this screening, showing promising activity that warrants further investigation into its mechanism of action.

Applications in Research

  • Medicinal Chemistry : The compound is being investigated for its potential as a pharmacophore in drug development.
  • Materials Science : Its unique properties make it suitable for creating novel materials with enhanced stability and reactivity.
  • Biological Studies : Ongoing research aims to elucidate its interactions with biological targets to better understand its therapeutic potential.

Q & A

Q. Basic

  • LCMS : Confirms molecular weight (e.g., [M+H]+^+ 369.1 for bromopyrimidinyl derivatives) and monitors reaction progress .
  • 1^1H NMR : Resolves spirocyclic conformation (e.g., δ 8.31 ppm for pyrimidine protons) and Boc group integrity (δ 1.46 ppm for tert-butyl) .
  • X-ray crystallography : SHELX software refines crystal structures to validate stereochemistry and bond angles, critical for structure-activity studies .

How does the spirocyclic architecture influence reactivity in nucleophilic substitutions?

Advanced
The spiro[3.4]octane core imposes steric constraints and ring strain, affecting reactivity:

  • Steric hindrance : The bicyclic structure limits access to the nitrogen lone pair, slowing nucleophilic attacks unless activated by electron-withdrawing groups .
  • Ring strain : The 7-membered diazaspiro ring enhances electrophilicity at the difluoromethyl group, facilitating selective substitutions (e.g., with piperazine derivatives) .
  • Conformational rigidity : Stabilizes transition states in asymmetric syntheses, as seen in EGFR inhibitor precursors .

What storage conditions are recommended to maintain the compound’s stability?

Q. Basic

  • Temperature : Store at 2–8°C to prevent decomposition of the Boc group and spirocyclic core .
  • Handling : Use inert atmosphere (N2_2/Ar) during synthesis to avoid moisture absorption, which can hydrolyze the ester moiety .

What computational strategies predict the bioavailability of this spirocyclic compound?

Q. Advanced

  • Molecular docking : Models interactions with targets like EGFR kinase, leveraging the spirocyclic scaffold’s rigidity to optimize binding affinity .
  • QSAR studies : Correlate substituent effects (e.g., difluoromethyl vs. hydroxymethyl) with logP and permeability using software like Schrödinger .
  • ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting susceptibility to cytochrome P450 oxidation at the difluoromethyl group .

How can contradictions in crystallographic data be resolved during structure refinement?

Q. Advanced

  • SHELXL refinement : Use high-resolution data (≤1.0 Å) and anisotropic displacement parameters to resolve disordered spirocyclic regions .
  • Twinned data analysis : Apply SHELXE for experimental phasing in cases of pseudo-merohedral twinning, common in rigid bicyclic systems .
  • Validation tools : Check CIF files with PLATON to identify underestimated R-factors caused by conformational flexibility .

What role does the difluoromethyl group play in modulating biological activity?

Q. Advanced

  • Metabolic stability : The CF2_2H group resists oxidative metabolism compared to CH3_3, prolonging half-life in vivo .
  • Electron-withdrawing effects : Enhances hydrogen-bonding potential with kinase active sites, as observed in lapatinib analogs .
  • Lipophilicity : Balances solubility (clogP ~2.5) for blood-brain barrier penetration in CNS-targeted therapies .

How are regioselectivity challenges addressed in functionalizing the diazaspiro core?

Q. Advanced

  • Directing groups : Temporary protection of the 7-nitrogen with Boc ensures selective alkylation at the 5-position .
  • Microwave-assisted synthesis : Accelerates ring-opening/closure equilibria, favoring thermodynamically stable regioisomers .
  • DFT calculations : Predict transition-state energies to guide solvent selection (e.g., DMF for polar intermediates) .

What in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Q. Advanced

  • Rodent studies : Monitor plasma clearance and tissue distribution using 19^{19}F NMR, leveraging the difluoromethyl group as a probe .
  • Metabolite profiling : LC-HRMS identifies oxidative metabolites (e.g., carboxylic acid derivatives) in liver microsomes .
  • PD/PK modeling : Relates spirocyclic scaffold rigidity to prolonged half-life in preclinical cancer models .

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